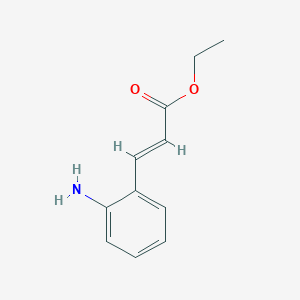

Ethyl 3-(2-aminophenyl)acrylate

説明

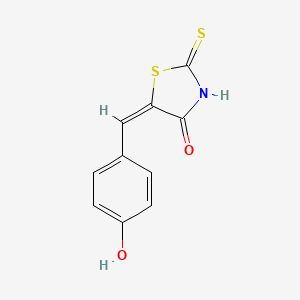

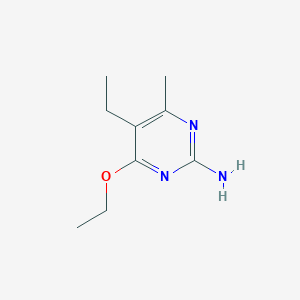

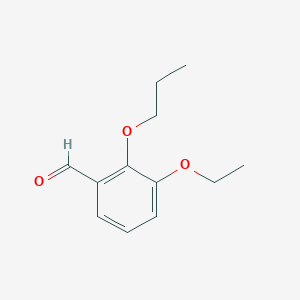

Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is ethyl (2E)-3-(2-aminophenyl)-2-propenoate .

Synthesis Analysis

The synthesis of this compound involves a mixture of 2-iodoaniline and Pd/C (10 wt% palladium on activated carbon paste and 50% moisture) in 1,4-dioxane . Ethyl acrylate and Et3N are added and the mixture is stirred at 100 °C until the reaction is complete . The solvent is then evaporated under reduced pressure and the residue is purified by column chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The synthesis of this compound involves a Heck Reaction . This is a type of chemical reaction in which an unsaturated halide (or triflate) and an alkene (olefin) form a substituted alkene .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Supramolecular Assembly and Characterization

Ethyl 3-(2-aminophenyl)acrylate's isomer, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was synthesized and characterized, revealing a three-dimensional supramolecular network crucial for self-assembly and molecular conformation processes. This indicates its potential in the development of materials with specific structural properties (Matos et al., 2016).

Polymerization and Material Properties

Ethyl α-(aminomethyl)acrylate, a variant of this compound, undergoes polymerization to form materials that exhibit pH/temperature responsiveness in aqueous media. This highlights its potential in creating responsive materials for various applications (Kohsaka et al., 2015).

Synthesis of Intermediates for Kinase Inhibitors

A novel synthesis approach using this compound analogues for intermediates of aurora 2 kinase inhibitors highlights its importance in medicinal chemistry. This synthesis uses water as a solvent, showcasing a more environmentally benign and efficient method (Xu et al., 2015).

Synthesis of Quinoline Derivatives

The conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, related to this compound, into ethyl 2-aminoquinoline-3-carboxylate demonstrates its utility in synthesizing complex organic compounds, which could be significant in pharmaceutical research (Yan-ping, 2011).

Study of Molecular Conformation and Nonlinear Optical Response

Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, structurally similar to this compound, was studied for its molecular conformation and nonlinear optical response, indicating its potential in developing new materials for optical applications (Rawat & Singh, 2015).

Application in Dental Adhesives

2-(ω-Phosphonooxy-2-oxaalkyl)acrylate monomers, derived from ethyl acrylate, demonstrate potential in developing dental adhesives with high bond strength, signifying its applicability in biomedical materials (Klee & Lehmann, 2010).

Industrial Synthesis and Processing

Ethyl acrylate, closely related to this compound, is extensively used in the production of various industrial products such as varnishes and adhesives. Research on its production process offers insights into efficient and sustainable industrial practices (Chien et al., 2008).

作用機序

Mode of Action

It’s known that it can participate in reactions involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

Biochemical Pathways

The compound is involved in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines are a class of compounds that are abundant in natural products and have notable biological activity. They are used in pesticides, antioxidants, photosensitizers, dyes, and pharmaceutical applications .

Result of Action

The compound’s involvement in the synthesis of tetrahydroquinolines suggests it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of Ethyl 3-(2-aminophenyl)acrylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the synthesis of tetrahydroquinolines involving this compound is carried out at 100°C .

特性

IUPAC Name |

ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIDAZQBINIQSP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B3021115.png)

![tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3021116.png)